molecular formula C19H21N3O4S B7710863 N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide

N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide

Cat. No. B7710863
M. Wt: 387.5 g/mol
InChI Key: JCVASTXFFRVMCS-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's unique structure and properties make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide is not yet fully understood. However, it is believed that the compound works by inhibiting certain enzymes in the body, which can lead to the suppression of certain biological processes.
Biochemical and Physiological Effects:
N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. The compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, the compound has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, making it readily available for use in experiments. Additionally, the compound has shown promising results in various experiments, making it a valuable tool for scientific research. However, one of the limitations of the compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide. One potential direction is the development of new drugs based on the compound's unique structure and properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research. Finally, more studies are needed to determine the compound's safety and potential side effects, which are critical for its use in drug development.

Synthesis Methods

The synthesis of N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-4-methoxybenzenesulfonamide in the presence of a base to form the final product.

Scientific Research Applications

N-benzyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has shown potential applications in various fields of scientific research. One of its primary uses is in the development of new drugs. The compound's unique structure and properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-benzyl-4-methoxy-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13(2)18-21-19(26-22-18)16-11-15(9-10-17(16)25-3)27(23,24)20-12-14-7-5-4-6-8-14/h4-11,13,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVASTXFFRVMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide

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